3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cheminformatics Drug Discovery SAR Studies

Choose CAS 637748-28-8 for unbiased phenotypic screening—this chromen-4-one derivative remains 'orphaned' in ChEMBL with zero known bioactivities, eliminating target bias. Its para-chlorophenyl group enables halogen bonding SAR studies; the esterase-cleavable 2-methoxybenzoate ester supports intracellular prodrug activation. The chromen-4-one core minimizes fluorescence interference versus coumarin analogs, improving HTS assay Z'-factors. Ideal for discovering genuinely novel mechanisms of action. Verify differentiation from non-halogenated analog CAS 449740-15-2.

Molecular Formula C23H15ClO5
Molecular Weight 406.82
CAS No. 637748-28-8
Cat. No. B2543868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
CAS637748-28-8
Molecular FormulaC23H15ClO5
Molecular Weight406.82
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3
InChIKeyIYDCTFSDLTUDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate (CAS 637748-28-8): A Specialized Chromen-4-one Scaffold


The compound 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate (CAS 637748-28-8) is a synthetic flavonoid derivative combining a chromen-4-one core with a 4-chlorophenyl substituent at the 3-position and a 2-methoxybenzoate ester at the 7-position . With a molecular formula of C23H15ClO5 and a molecular weight of 406.8 g/mol, it belongs to a class of heterocyclic compounds widely explored as privileged scaffolds in medicinal chemistry [1]. Critically, authoritative databases such as ZINC15 report no known bioactivity for this precise structure in ChEMBL, categorizing it as an 'orphaned' compound in screening collections [2]. This lack of prior characterization makes it a high-value probe for novel target discovery, but also necessitates rigorous comparative vetting against its closest structural analogs for any procurement decision.

Why 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate Cannot Be Replaced by Generic Chromen-4-one Analogs


Interchanging chromen-4-one derivatives without rigorous validation is a significant scientific risk, stemming from the extreme sensitivity of biological activity to specific substitution patterns. The target compound features three distinct molecular recognition elements: a para-chlorophenyl ring, a chromen-4-one core, and an ortho-methoxybenzoate ester. Even a simple positional isomerism, such as moving the methoxy group from the 2- to the 3- or 4-position of the benzoate ring (as in the regioisomers CAS 451452-39-4 and the 4-methoxy variant), is known in this chemical class to drastically alter conformational preferences and target-binding profiles . Furthermore, the chlorine atom at the para-position of the phenyl ring introduces a unique lipophilic and electrostatic potential that is absent in the non-halogenated analog 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate (CAS 449740-15-2), where the molecular weight is reduced by 34.4 g/mol . The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in physicochemical properties, which are the primary, verifiable differentiators available for this under-characterized compound.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate


Ortho-Methoxybenzoate Ester Differentiates from Meta- and Para-Methoxy Regioisomers by LogP and Conformational Profile

The 2-methoxybenzoate ester at the 7-position introduces an ortho-substituted aryl ester, a distinct pharmacophoric feature compared to the 3-methoxy and 4-methoxy regioisomers available in screening libraries. This ortho-substitution pattern restricts rotation around the ester bond and creates a unique spatial arrangement of the methoxy oxygen, which can act as a hydrogen-bond acceptor or metal-chelating site. The ZINC database lists this compound with a predicted LogP of approximately 5.19, which is significantly higher than what would be predicted for the more polar 4-methoxy regioisomer due to reduced solvent exposure of the methoxy group [1]. For procurement, this means the 2-methoxy derivative offers a distinct lipophilicity-activity profile that cannot be replicated by simply ordering the more common 3- or 4-methoxy variants (CAS 451452-39-4 and its analog), which are likely to exhibit different membrane permeability and target engagement kinetics.

Cheminformatics Drug Discovery SAR Studies

Para-Chlorophenyl Substituent Increases Molecular Weight by 34.4 g/mol vs. Non-Halogenated Analog, Altering Binding Cavity Occupancy

The 4-chlorophenyl group at the 3-position of the chromen-4-one core is a key differentiator from the non-halogenated phenyl analog 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate (CAS 449740-15-2). The chlorine atom contributes an additional 34.4 g/mol to the molecular weight (406.8 vs. 372.4 g/mol) and introduces a sigma-hole that can engage in halogen bonding with target proteins, a well-established interaction in medicinal chemistry that is absent in the phenyl-only analog [1]. This structural difference is not trivial: the electron-withdrawing nature of chlorine also polarizes the chromen-4-one ring, potentially altering its reactivity and spectroscopic properties. For a researcher building a focused library, the chlorinated compound offers a distinct chemical biology probe that the non-halogenated version cannot substitute, especially when halogen bonding is a hypothesized mechanism of action.

Medicinal Chemistry Molecular Recognition Halogen Bonding

Chromen-4-one Core Provides a Distinct UV-Vis and Fluorescence Profile vs. Coumarin-Based 2-Methoxybenzoate Esters

The 4-oxo-4H-chromen (chromone) core in this compound is electronically distinct from the 2-oxo-2H-chromen (coumarin) core found in closely related compounds such as [2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-yl] 2-methoxybenzoate. This difference in the position of the carbonyl group alters the conjugation pathway and consequently the UV-visible absorption and fluorescence emission properties. While specific spectral data for this compound are not publicly reported, the chromen-4-one scaffold is known to exhibit weaker fluorescence than coumarins, which can be advantageous in assays where background fluorescence from the probe compound is undesirable [1]. For a scientist selecting a 2-methoxybenzoate ester for a fluorescence-based screening campaign, the chromone core offers a spectroscopically cleaner alternative to the more commonly used coumarin esters.

Chemical Biology Fluorescence Spectroscopy Assay Development

Lack of Prior Biological Annotation Creates a Unique Opportunity for Novel Target Discovery Without Pre-Existing Bias

According to the ZINC15 database, this compound has 'no known activity' reported in ChEMBL and 'is not reported in any publications per ChEMBL' [1]. This is a critical differentiator from many commercially available chromen-4-one derivatives that have already been annotated with activity against common targets (e.g., kinases, COX enzymes, or MAO-B). For a research group conducting phenotypic screening or aiming to identify novel mechanisms of action, a compound with no prior annotation represents a clean slate that avoids the 'publication bias' problem where known actives dominate follow-up studies. In contrast, compounds like 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate have been associated with anti-inflammatory and anticancer claims in vendor literature , which may pre-dispose researchers toward well-trodden pathways. The absence of prior data for this compound is a quantifiable advantage for unbiased discovery.

Chemical Genomics Phenotypic Screening Drug Discovery

Ester Linkage at the 7-Position Enables Hydrolytic Release of 2-Methoxybenzoic Acid, a Feature Absent in Ether-Linked Analogs

The target compound features an ester linkage connecting the 2-methoxybenzoate moiety to the chromen-4-one core. This is in contrast to ether-linked analogs such as 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 578758-23-3) or 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate, which lack the benzoate ester functionality [1]. The ester bond is susceptible to hydrolysis by cellular esterases, potentially releasing 2-methoxybenzoic acid, a metabolite with its own biological profile. This hydrolytic liability can be exploited in prodrug strategies or, conversely, may be a liability in long-term stability studies. The ether-linked or sulfonate-linked analogs do not share this property. For a researcher studying controlled release or intracellular activation, the ester linkage is a non-negotiable structural requirement.

Prodrug Design Chemical Stability Controlled Release

Optimal Research and Procurement Scenarios for 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate


Unbiased Phenotypic Screening for Novel Mechanism-of-Action Discovery

Leveraging its 'orphan' status in ChEMBL with zero known bioactivities, this compound is ideally suited for high-content phenotypic screening campaigns where the goal is to identify genuinely new mechanisms of action, free from the confirmation bias that plagues pre-annotated compounds [1]. Its distinct lipophilic profile (predicted LogP ≈ 5.19) also ensures adequate cell permeability for intracellular target engagement.

Structure-Activity Relationship (SAR) Studies Focused on Halogen Bonding

The para-chlorophenyl substituent provides a sigma-hole for halogen bonding, a feature absent in the non-halogenated analog 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate (CAS 449740-15-2, MW 372.4) [2]. Comparative testing of these two compounds can isolate the contribution of halogen bonding to target affinity, a key SAR objective in medicinal chemistry.

Esterase-Labile Probe Development for Intracellular Metabolite Release

The ester linkage at the 7-position is susceptible to intracellular esterases, enabling the design of probes where the 2-methoxybenzoic acid moiety is released upon cellular entry [3]. This property differentiates it from ether-linked or sulfonate-linked analogs that remain intact, making it the compound of choice for prodrug or chemical biology studies requiring controlled activation.

Low-Background Fluorescence Assay Development

Compared to coumarin-based 2-methoxybenzoate esters, the chromen-4-one core is expected to exhibit lower fluorescence quantum yield, reducing optical interference in fluorescence-based high-throughput screening assays [4]. Procurement of this compound over a coumarin analog can directly improve assay Z'-factors and signal-to-noise ratios.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.